

# 2-Bromo-6-fluoropyridine CAS number and molecular weight

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## Compound of Interest

Compound Name: 2-Bromo-6-fluoropyridine

Cat. No.: B174918

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## Technical Guide: 2-Bromo-6-fluoropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Bromo-6-fluoropyridine**, a key building block in modern synthetic chemistry. It details the compound's core properties, its applications in research and development, and its utility in constructing complex molecular architectures.

## Core Compound Data

**2-Bromo-6-fluoropyridine** is a halogenated pyridine derivative valued for its specific reactivity in forming larger, functionalized molecules.<sup>[1]</sup> Its unique substitution pattern, featuring both a bromine and a fluorine atom on the pyridine ring, allows for selective and sequential chemical transformations.

All quantitative data for **2-Bromo-6-fluoropyridine** is summarized in the table below for easy reference and comparison.

Property	Value	Source
CAS Number	144100-07-2	[2]
Molecular Weight	175.99 g/mol	[2][3]
Molecular Formula	C <sub>5</sub> H <sub>3</sub> BrFN	[2][3]
Appearance	White or Colorless to Light yellow powder, lump, or clear liquid	
Purity	>98.0% (GC)	
Storage	2-8°C Refrigerator, Keep in dark place, sealed in dry, room temperature	[4]

## Applications in Research and Development

**2-Bromo-6-fluoropyridine** serves as a critical intermediate in the synthesis of a wide array of high-value chemical entities.[5] Its applications span multiple industries, primarily driven by its utility in creating novel compounds with desired biological or material properties.

- **Pharmaceutical Development:** The compound is a foundational building block for synthesizing Active Pharmaceutical Ingredients (APIs).[3] Researchers leverage its structure to build complex molecules aimed at treating a variety of diseases, including cancer, infections, and neurological disorders.[1][3]
- **Agrochemicals:** In the agricultural sector, it is employed in the synthesis of next-generation herbicides, fungicides, and insecticides.[1][3] The inclusion of the fluorine atom often enhances the biological activity and metabolic stability of the final agrochemical product.[3]
- **Material Science:** Its unique electronic properties make it a valuable component in the development of advanced materials, such as polymers and specialized coatings.[1]

## Synthetic Utility and Experimental Protocols

The synthetic value of **2-Bromo-6-fluoropyridine** lies in the differential reactivity of its two halogen substituents. The bromine atom is an excellent leaving group, making it highly suitable for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis.[3] This allows for the selective formation of new carbon-carbon or carbon-heteroatom bonds at the 2-position.

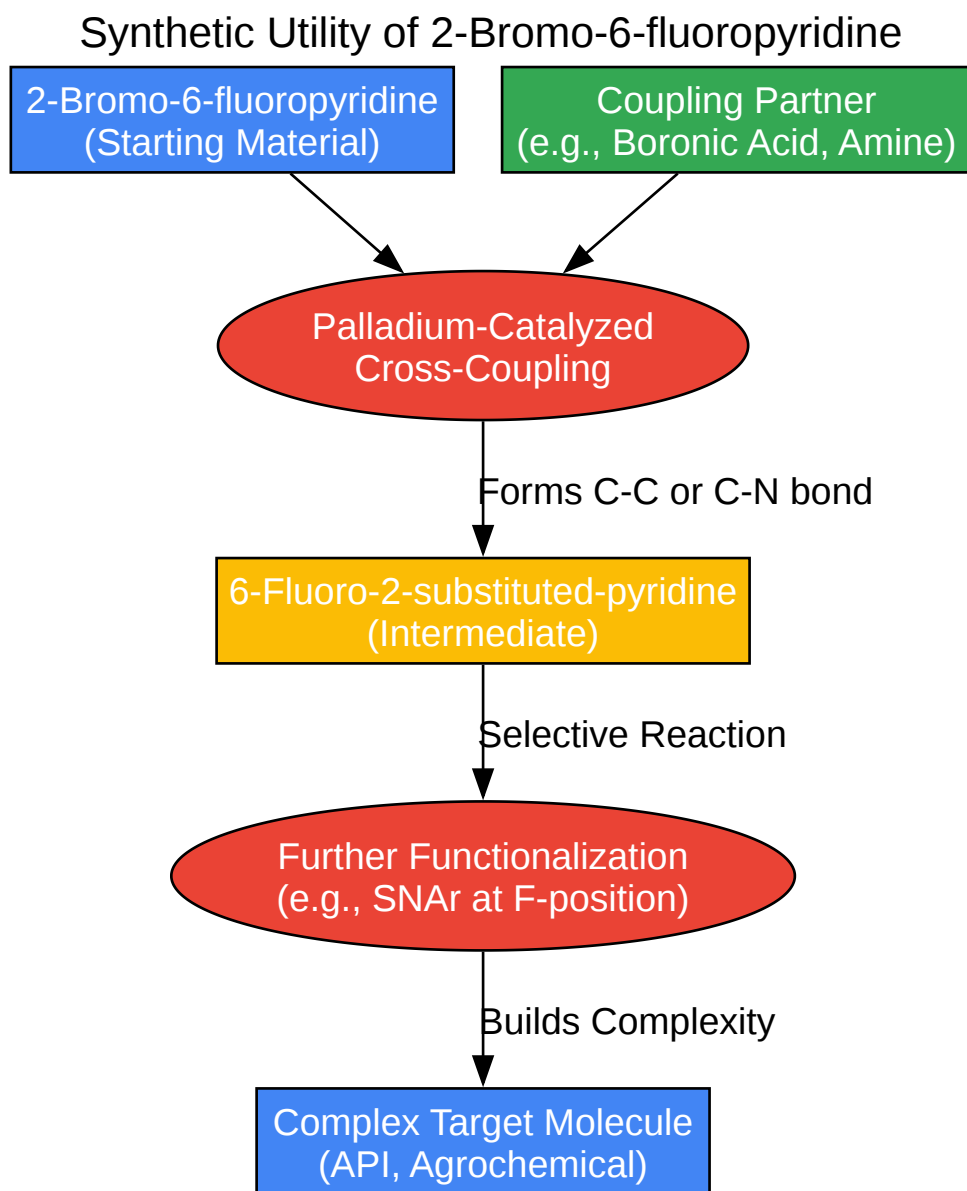
## Generalized Experimental Protocol: Palladium-Catalyzed Cross-Coupling

Below is a generalized methodology for a typical palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Buchwald-Hartwig amination) using **2-Bromo-6-fluoropyridine**. Specific conditions (catalyst, ligand, base, solvent, temperature) will vary depending on the coupling partner.

- **Reaction Setup:** In an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), combine **2-Bromo-6-fluoropyridine** (1.0 eq), the desired boronic acid or amine coupling partner (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>, 0.02-0.05 eq), and a suitable ligand if required.
- **Solvent and Base Addition:** Add an appropriate anhydrous solvent (e.g., Dioxane, Toluene, or DMF) and a base (e.g., K<sub>2</sub>CO<sub>3</sub>, Cs<sub>2</sub>CO<sub>3</sub>, or K<sub>3</sub>PO<sub>4</sub>, 2.0-3.0 eq).
- **Reaction Execution:** Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time, monitoring progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Work-up and Purification:** Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified using column chromatography to yield the desired 6-fluoro-2-substituted-pyridine.

## Synthetic Workflow Visualization

The following diagram illustrates the logical workflow for utilizing **2-Bromo-6-fluoropyridine** as a versatile synthetic intermediate.



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Caption: Synthetic workflow using **2-Bromo-6-fluoropyridine**.

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